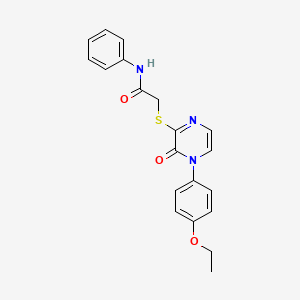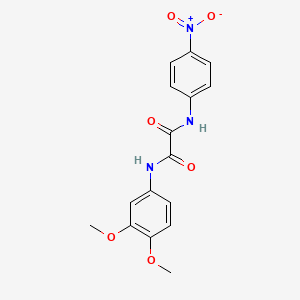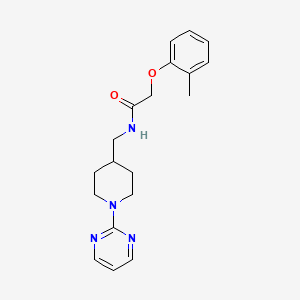![molecular formula C14H19NO3 B2658426 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid CAS No. 1094638-78-4](/img/structure/B2658426.png)
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 249.31 . This compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a piperidine ring. The piperidine ring is substituted with a hydroxymethyl group . The InChI string representation of the molecule is InChI=1S/C13H17NO3/c15-9-10-5-7-14 (8-6-10)12-3-1-11 (2-4-12)13 (16)17/h1-4,10,15H,5-9H2, (H,16,17) .
Physical And Chemical Properties Analysis
“4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 60.8 Ų and a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has two hydrogen bond donors and four hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They show promising results in the treatment of various types of cancers .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have shown effectiveness against various viral infections .
Antimalarial Applications
These compounds have been used in the treatment of malaria . They have shown promising results in inhibiting the growth of the malaria parasite .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various microbes and fungi .
Antihypertensive Applications
These compounds have been used in the treatment of hypertension . They have shown promising results in lowering blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .
Antipsychotic Applications
These compounds have been used in the treatment of various psychiatric disorders . They have shown promising results in managing symptoms of these disorders .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-5-7-15(8-6-12)9-11-1-3-13(4-2-11)14(17)18/h1-4,12,16H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPUECZOFOMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2658347.png)



![5-bromo-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-methylfuran-2-carboxamide](/img/structure/B2658356.png)


![ethyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2658359.png)


![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2658363.png)
![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)
![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)